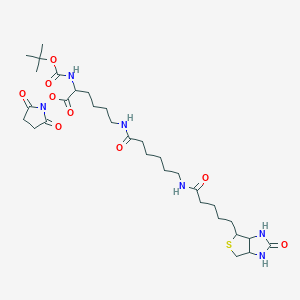
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester is a specialized compound used primarily in proteomics research. It is a derivative of lysine, modified with biotin and a caproylamido linker, and further functionalized with an N-Hydroxysuccinimide (NHS) ester group. This compound is known for its ability to facilitate the biotinylation of proteins and peptides, making it a valuable tool in various biochemical and molecular biology applications .
Vorbereitungsmethoden
The synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester involves several steps:
Protection of Lysine: The lysine molecule is first protected with a t-Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions at the amino group.
Biotinylation: The protected lysine is then reacted with biotin, which is linked via a caproylamido spacer. This step ensures that the biotin moiety is attached to the lysine.
Activation with NHS: The biotinylated lysine is then activated with N-Hydroxysuccinimide to form the NHS ester.
Industrial production methods typically involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester group readily reacts with primary amines in proteins and peptides, forming stable amide bonds. This reaction is commonly carried out in aqueous buffers at neutral to slightly basic pH.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form the corresponding carboxylic acid, which is a less reactive form.
Wissenschaftliche Forschungsanwendungen
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester has a wide range of applications in scientific research:
Protein Biotinylation: It is extensively used to biotinylate proteins and peptides, enabling their detection, purification, and immobilization using streptavidin-based systems.
Affinity Purification: Biotinylated molecules can be purified using streptavidin-coated beads or columns, facilitating the isolation of specific proteins or complexes from complex mixtures.
Immunoassays: The compound is used in various immunoassays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting, to detect biotinylated targets.
Wirkmechanismus
The primary mechanism of action of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester involves the formation of stable amide bonds between the NHS ester group and primary amines in target proteins or peptides. This covalent attachment ensures that the biotin moiety is securely linked to the target molecule. The biotinylated molecules can then interact with streptavidin or avidin, which have a high affinity for biotin, enabling various downstream applications such as detection, purification, and immobilization .
Vergleich Mit ähnlichen Verbindungen
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester is unique due to its specific structure and functional groups. Similar compounds include:
NHS-Biotin: A simpler biotinylation reagent that lacks the lysine and caproylamido linker, making it less specific for certain applications.
Sulfo-NHS-Biotin: A water-soluble version of NHS-Biotin, which is useful for biotinylation in aqueous environments.
Biotin-PEG-NHS: A biotinylation reagent with a polyethylene glycol (PEG) spacer, providing increased solubility and reduced steric hindrance compared to this compound.
Eigenschaften
Molekularformel |
C31H50N6O9S |
|---|---|
Molekulargewicht |
682.8 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoate |
InChI |
InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43) |
InChI-Schlüssel |
FIYZGAUPFFOJCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




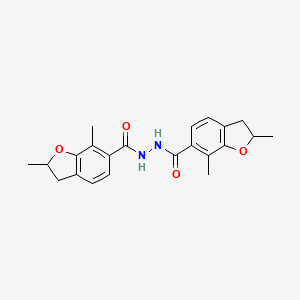
![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)

![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
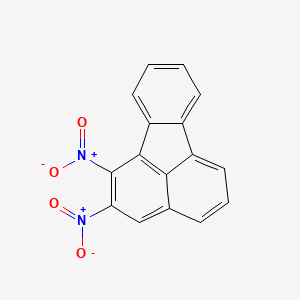

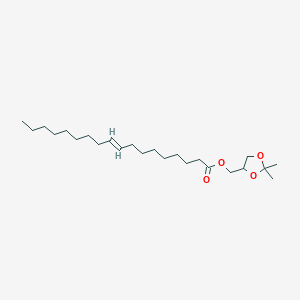
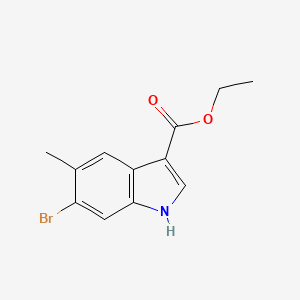
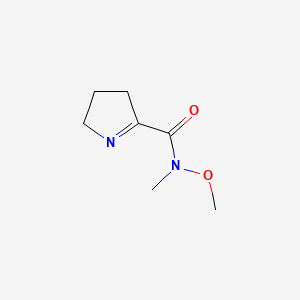

![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)

